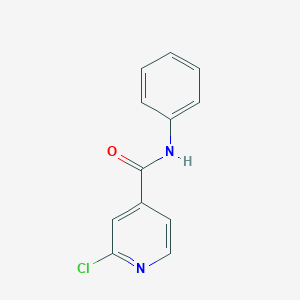

2-Chloro-N-phenylisonicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAXNWGTCKPZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567864 | |

| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80194-83-8 | |

| Record name | 2-Chloro-N-phenylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8) and its Analogs

Disclaimer: Publicly available information regarding the specific biological properties, mechanism of action, and detailed experimental protocols for 2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8) is limited. This guide provides a comprehensive overview of its known chemical properties and synthesis. Furthermore, due to the scarcity of data on the target compound, this report extends its scope to include a detailed analysis of the structurally similar and well-researched analog, 2-chloro-N-phenylacetamide, to provide valuable insights for researchers and drug development professionals.

Physicochemical Properties of this compound

This compound is a commercially available research chemical.[] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 80194-83-8 | [2] |

| Molecular Formula | C₁₂H₉ClN₂O | [] |

| Molecular Weight | 232.67 g/mol | [] |

| IUPAC Name | 2-chloro-N-phenylpyridine-4-carboxamide | [] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | [] |

| InChI | InChI=1S/C12H9ClN2O/c13-11-8-10(12(16)15-9-5-2-1-3-6-9)7-14-11/h1-8H,(H,15,16) | [] |

Synthesis of this compound

A general protocol for the synthesis of this compound involves the reaction of 2-chloroisonicotinoyl chloride with aniline.

Experimental Protocol:

A solution of 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) is cooled to 0°C. A mixture of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA) (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL) is added slowly over approximately 1 hour. The reaction mixture is stirred at 0°C for 1 hour, then warmed to 95°C and maintained for 1 hour. After cooling to room temperature, the reaction is quenched with water (30 mL) and the mixture is filtered. The filtrate is extracted with dichloromethane (200 mL). The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is recrystallized from a methanol/water mixture (1:10, 110 mL) to yield this compound.[2]

Biological Activities of the Structural Analog: 2-Chloro-N-phenylacetamide

While data for this compound is scarce, extensive research has been conducted on its structural analog, 2-chloro-N-phenylacetamide. This compound has demonstrated notable antifungal and antibacterial properties.

Antifungal Activity

2-chloro-N-phenylacetamide has shown significant activity against various fungal pathogens, including species of Aspergillus and Candida.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Aspergillus flavus

| Parameter | Concentration Range | Reference |

| Minimum Inhibitory Concentration (MIC) | 16 - 256 µg/mL | [3][4] |

| Minimum Fungicidal Concentration (MFC) | 32 - 512 µg/mL | [3][4] |

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide against Fluconazole-Resistant Candida spp.

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |

| Candida albicans | 128 - 256 | 512 - 1024 | [5] |

| Candida parapsilosis | 128 - 256 | 512 - 1024 | [5] |

The compound also exhibits antibiofilm activity, inhibiting the formation of and disrupting pre-formed biofilms of Candida species.[5]

Antibacterial Activity

Studies on a series of N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness against Gram-positive bacteria, with some activity also observed against Gram-negative bacteria.[6] The presence of a chloro atom in the acetamide group appears to enhance antimicrobial activity.[7]

Mechanism of Action of 2-Chloro-N-phenylacetamide

The proposed mechanisms of action for the antifungal activity of 2-chloro-N-phenylacetamide are multifaceted and appear to involve the fungal cell membrane and essential metabolic pathways.

-

Ergosterol Binding: One proposed mechanism is the binding of the compound to ergosterol, a vital component of the fungal cell membrane. This interaction disrupts membrane integrity and function.[3][4][8]

-

Inhibition of DNA Synthesis: It is also suggested that 2-chloro-N-phenylacetamide may inhibit DNA synthesis through the inhibition of thymidylate synthase.[3][4]

-

Inhibition of Dihydrofolate Reductase (DHFR): In silico studies suggest that the compound may also act by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids.[9]

Toxicological Profile of 2-Chloro-N-phenylacetamide

Preliminary toxicological studies on 2-chloro-N-phenylacetamide suggest a favorable profile. It exhibits low hemolytic effects and minimal genotoxic changes in oral mucosa cells at concentrations ranging from 50 to 500 µg/mL.[8] In silico predictions indicate good oral bioavailability and the ability to cross the blood-brain barrier.[8]

Conclusion

While specific biological data for this compound (CAS 80194-83-8) remains limited, the extensive research on its close structural analog, 2-chloro-N-phenylacetamide, provides a strong foundation for future investigations. The notable antifungal and antibacterial activities of the acetamide analog, coupled with its multifaceted mechanism of action, suggest that this compound may also possess valuable biological properties. Researchers are encouraged to use the information presented in this guide as a starting point for the empirical investigation of this compound, which may hold promise as a novel therapeutic agent.

References

- 2. 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8 [chemicalbook.com]

- 3. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-N-phenylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-phenylisonicotinamide, a halogenated derivative of the isonicotinamide scaffold, is a compound of interest in medicinal and agrochemical research. While detailed experimental characterization of this specific molecule is not extensively available in public literature, its structural similarity to known antitubercular and antimicrobial agents, such as isoniazid, suggests potential biological activity. This guide provides a comprehensive overview of its molecular structure, a detailed synthesis protocol, and predicted spectral data. Furthermore, a proposed mechanism of action, based on the well-established activity of related isonicotinamides, is presented to stimulate further investigation into its potential as a therapeutic or agrochemical agent.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure consisting of a pyridine ring substituted with a chlorine atom at the 2-position and an N-phenylcarboxamide group at the 4-position. The presence of the chlorine atom and the phenyl group is expected to significantly influence its electronic properties, lipophilicity, and potential for biological interactions.

Below is a diagram of the molecular structure of this compound.

Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClN₂O | [1] |

| Molecular Weight | 232.67 g/mol | [1] |

| CAS Number | 80194-83-8 | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 125 °C | [2] |

| Boiling Point | ~428.5 °C at 760 mmHg (predicted) | - |

| Density | ~1.4 g/cm³ (predicted) | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |

| InChI Key | MPNXSZJPSVBLHP-UHFFFAOYSA-N | [2] |

| SMILES | c1ccc(cc1)NC(=O)c2cc(nc(c2)Cl)C | - |

Experimental Protocols

Synthesis of this compound

A documented synthesis protocol for this compound is available and provides a reliable method for its preparation.[1]

Experimental Procedure:

-

Reaction Setup: 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) is dissolved in 1,2-dichloroethane (100 mL) and the solution is cooled to 0 °C in an ice bath.

-

Addition of Reagents: A solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA) (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL) is prepared and added slowly to the cooled solution of 2-chloroisonicotinoyl chloride over a period of approximately 1 hour.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour, after which it is warmed to 95 °C and maintained at this temperature for an additional hour.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. Water (30 mL) is added to quench the reaction, and the resulting mixture is filtered. The filtrate is then extracted with dichloromethane (200 mL). The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Recrystallization: The crude product is recrystallized from a methanol/water mixture (1:10, 110 mL) to yield the pure this compound (12.12 g, 92% yield).[1]

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following tables provide predicted spectroscopic data. These predictions are based on computational models and should be used as a guide for experimental verification.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | Pyridine H (ortho to N) |

| ~7.80 | dd | 1H | Pyridine H (meta to N, ortho to C=O) |

| ~7.65 | d | 2H | Phenyl H (ortho to NH) |

| ~7.40 | t | 2H | Phenyl H (meta to NH) |

| ~7.20 | t | 1H | Phenyl H (para to NH) |

| ~7.10 | d | 1H | Pyridine H (meta to N, ortho to Cl) |

| ~8.20 | s (broad) | 1H | NH |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~164.0 | C=O |

| ~151.0 | Pyridine C-Cl |

| ~149.0 | Pyridine C-N |

| ~145.0 | Pyridine C-C=O |

| ~138.0 | Phenyl C-NH |

| ~129.0 | Phenyl C (meta to NH) |

| ~125.0 | Phenyl C (para to NH) |

| ~121.0 | Phenyl C (ortho to NH) |

| ~120.0 | Pyridine C (meta to N, ortho to C=O) |

| ~118.0 | Pyridine C (meta to N, ortho to Cl) |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1590, 1530, 1480 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1250 | Medium | C-N stretch |

| ~850 | Strong | C-Cl stretch |

| ~750, 690 | Strong | C-H out-of-plane bend (phenyl ring) |

Biological Activity and Proposed Mechanism of Action

While there are no specific biological studies published for this compound, its structural relationship to the frontline antitubercular drug isoniazid (INH) suggests a potential mechanism of action against Mycobacterium tuberculosis. It is also mentioned as a precursor for antitubercular and antimicrobial drugs.[3]

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently binds to NAD⁺ to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[4][5] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to cell death.

It is proposed that this compound may act through a similar pathway. The isonicotinamide core could be recognized by mycobacterial enzymes, and while it lacks the hydrazide group of isoniazid, the N-phenylamide moiety might undergo metabolic activation. The following diagram illustrates this proposed mechanism of action.

Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential applications in drug discovery and agrochemical development. While a detailed experimental characterization is currently lacking in the scientific literature, this guide provides a foundational understanding of its molecular structure, a reliable synthesis protocol, and predicted spectral data to aid in its identification. The proposed mechanism of action, based on its structural similarity to known antitubercular agents, offers a clear hypothesis for future biological evaluation. Further research is warranted to experimentally determine its crystal structure, confirm its spectroscopic properties, and investigate its biological activity against various microbial strains, particularly Mycobacterium tuberculosis. Such studies will be crucial in elucidating its true potential as a lead compound for the development of new therapeutic or agrochemical agents.

References

- 1. 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8 [chemicalbook.com]

- 2. 2-Chloro-N-phenylnicotinamide | 56149-29-2 [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Isoniazid? [synapse.patsnap.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-N-phenylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Chloro-N-phenylisonicotinamide, a key intermediate in pharmaceutical synthesis. The information is presented to facilitate research and development activities, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.

Core Physicochemical Data

This compound is a heterocyclic compound recognized for its role as a versatile building block in the synthesis of various biologically active molecules.[1] Its utility is particularly noted in the development of antitubercular and antimicrobial agents.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound | Data Type | Source |

| IUPAC Name | 2-chloro-N-phenylpyridine-4-carboxamide | This compound | --- | [] |

| CAS Number | 80194-83-8 | This compound | --- | [][3][4] |

| Molecular Formula | C₁₂H₉ClN₂O | This compound | --- | [] |

| Molecular Weight | 232.67 g/mol | This compound | --- | [] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl | This compound | --- | [] |

| Melting Point | 125 °C | 2-Chloro-N-phenylnicotinamide | Experimental | [5] |

| Boiling Point | 416.3 ± 45.0 °C | 2-chloro-N-[4-(1-piperidinylmethyl)phenyl]nicotinamide | Predicted | [6] |

| pKa | 10.99 ± 0.70 | 2-chloro-N-[4-(1-piperidinylmethyl)phenyl]nicotinamide | Predicted | [6] |

| XLogP3 | 1.7 | 2-Chloro-N-isopropylisonicotinamide | Computed | [7] |

| XLogP3 | 2.6 | 2-Chloro-N-phenyl-3-pyridinecarboxamide | Computed | [8] |

| XLogP3 | 3.5 | 2,6-Dichloro-N-phenylisonicotinamide | Computed | [9] |

Experimental Protocols

Synthesis and Purification of this compound

A general and efficient procedure for the synthesis of this compound has been reported.[3]

Materials:

-

2-chloroisonicotinoyl chloride

-

Aniline

-

N,N-diisopropylethylamine (DIPEA)

-

1,2-dichloroethane

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Methanol

Procedure:

-

Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) and cool the solution to 0 °C.[3]

-

Prepare a mixed solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA, 10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).[3]

-

Slowly add the aniline/DIPEA solution to the 2-chloroisonicotinoyl chloride solution over approximately 1 hour at 0 °C.[3]

-

Stir the reaction mixture at 0 °C for 1 hour.[3]

-

Warm the reaction mixture to 95 °C and maintain this temperature for 1 hour.[3]

-

After completion, cool the reaction to room temperature.[3]

-

Quench the reaction by adding water (30 mL) and filter the mixture.[3]

-

Extract the filtrate with dichloromethane (200 mL).[3]

-

Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Recrystallize the residue from a methanol/water mixture (1:10, 110 mL) to yield the final product.[3]

Characterization: The product can be characterized by LC-MS analysis, with an expected retention time (RT) of 0.87 min and an electrospray ionization mass spectrometry (ES+) value of 233.1.[3]

References

- 1. www1.udel.edu [www1.udel.edu]

- 3. 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8 [chemicalbook.com]

- 4. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 5. 2-Chloro-N-phenylnicotinamide | 56149-29-2 [sigmaaldrich.com]

- 6. 2-chloro-N-[4-(1-piperidinylmethyl)phenyl]nicotinamide CAS#: 637731-14-7 [m.chemicalbook.com]

- 7. 2-Chloro-N-isopropylisonicotinamide | C9H11ClN2O | CID 12026212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-N-phenyl-3-pyridinecarboxamide | C12H9ClN2O | CID 171495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Dichloro-N-phenylisonicotinamide | C12H8Cl2N2O | CID 2782046 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-Chloro-N-phenylisonicotinamide: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-Chloro-N-phenylisonicotinamide. While a detailed crystal structure for this compound is not publicly available, this document outlines the essential experimental protocols from synthesis to crystallographic analysis, using data from closely related structures as illustrative examples.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-chloroisonicotinoyl chloride with aniline.

Experimental Protocol:

A solution of 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) is cooled to 0°C. To this, a mixture of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA) (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL) is added slowly over a period of approximately 1 hour. The reaction mixture is stirred at 0°C for 1 hour, then heated to 95°C for 1 hour. After completion, the reaction is cooled to room temperature and quenched with the addition of water (30 mL). The resulting mixture is filtered, and the filtrate is extracted with dichloromethane (200 mL). The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The final product is obtained by recrystallization from a methanol/water mixture (1:10, 110 mL), yielding this compound.[1]

Single-Crystal X-ray Diffraction Analysis

Following successful synthesis and crystallization, single-crystal X-ray diffraction is employed to determine the molecular and crystal structure.

Experimental Protocol:

A suitable single crystal of the compound is selected and mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas to maintain a stable temperature during data collection. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data collection strategy is optimized to ensure a high-resolution and complete dataset. The collected diffraction intensities are then processed, which includes integration of the reflection intensities, correction for Lorentz and polarization effects, and absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data Presentation

The following table summarizes the crystallographic data for a related compound, 2-chloro-N-(4-nitrophenyl)nicotinamide, as an illustrative example of the data that would be obtained from a crystal structure analysis.

| Parameter | 2-chloro-N-(4-nitrophenyl)nicotinamide |

| Chemical Formula | C₁₂H₈ClN₃O₃ |

| Formula Weight | 277.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.451 (4) |

| b (Å) | 19.628 (9) |

| c (Å) | 10.519 (5) |

| β (°) | 110.137 (7) |

| V (ų) | 1444.4 (12) |

| Z | 4 |

| Dcalc (g/cm³) | 1.276 |

| µ (mm⁻¹) | 0.28 |

| F(000) | 568 |

| R(int) | 0.039 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.129 |

Note: This data is for a related compound and is presented for illustrative purposes.[2][3]

Experimental and Analytical Workflow

The overall process from synthesis to final structure analysis is a sequential workflow. The following diagram illustrates the key stages involved.

References

X-ray Crystallography of 2-Chloro-N-phenylisonicotinamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography data for a series of 2-Chloro-N-phenylisonicotinamide analogs. The following sections detail the crystallographic data in a structured format, outline the experimental protocols for synthesis and crystal growth, and present a generalized experimental workflow for X-ray crystallographic analysis.

Crystallographic Data for 2-Chloro-N-aryl-nicotinamide Analogs

Table 1: Crystallographic Data for N-Aryl-2-chloronicotinamide Analogs [1]

| Compound | Formula | Crystal System | Space Group | Z' | Key Hydrogen Bonds |

| (I) X = H | C₁₂H₉ClN₂O | Monoclinic | P2₁/c | 1 | N—H⋯N, C—H⋯π(pyridyl), C—H⋯π(arene) |

| (II) X = CH₃ | C₁₃H₁₁ClN₂O | Triclinic | P-1 | 2 | N—H⋯O, C—H⋯O, C—H⋯π(arene) |

| (III) X = F | C₁₂H₈ClFN₂O·H₂O | Monoclinic | P2₁/c | 1 | N—H⋯O, O—H⋯O, O—H⋯N |

| (IV) X = Cl | C₁₂H₈Cl₂N₂O | Monoclinic | P2₁ | 4 | N—H⋯O, C—H⋯π(arene) |

| (V) X = Br | C₁₂H₈BrClN₂O | Monoclinic | P2₁/c | 1 | N—H⋯O, C—H⋯N |

| (VI) X = I | C₁₂H₈ClIN₂O | Monoclinic | P2₁/n | 1 | N—H⋯O, C—H⋯π(arene), I⋯N(pyridyl) |

| (VII) X = CH₃O | C₁₃H₁₁ClN₂O₂ | Monoclinic | P2₁/n | 1 | N—H⋯O |

| (VIII) X = CN | C₁₃H₈ClN₃O | Triclinic | P-1 | 2 | N—H⋯N, C—H⋯N, C—H⋯O |

Table 2: Crystallographic Data for 2-Chloro-N-(nitrophenyl)nicotinamide Analogs [2]

| Compound | Formula | Crystal System | Space Group | Z' | Key Supramolecular Features |

| 2-Chloro-N-(2-nitrophenyl)nicotinamide | C₁₂H₈ClN₃O₃ | Not Specified | Not Specified | Not Specified | C-H···O hydrogen bonds forming chains of edge-fused rings. |

| 2-Chloro-N-(3-nitrophenyl)nicotinamide monohydrate | C₁₂H₈ClN₃O₃·H₂O | Not Specified | Not Specified | Not Specified | N-H···O, O-H···O, and O-H···N hydrogen bonds forming chains of edge-fused rings. |

| 2-Chloro-N-(4-nitrophenyl)nicotinamide | C₁₂H₈ClN₃O₃ | Monoclinic | P2₁/n | 2 | N-H···N hydrogen bonds forming simple chains. |

Experimental Protocols

This section outlines the general procedures for the synthesis of the parent compound, this compound, and a generalized protocol for single crystal X-ray diffraction based on methodologies reported for analogous compounds.

Synthesis of this compound

The following is a general procedure for the synthesis of this compound:

-

Reaction Setup: 2-chloroisonicotinoyl chloride is dissolved in a suitable solvent such as 1,2-dichloroethane and cooled to 0 °C.[3]

-

Addition of Reagents: A solution of aniline and a base, for example, N,N-diisopropylethylamine (DIPEA), in the same solvent is added slowly to the cooled solution over a period of approximately one hour.[3]

-

Reaction Progression: The reaction mixture is stirred at 0 °C for one hour, then warmed to a higher temperature (e.g., 95 °C) and maintained for another hour.[3]

-

Workup: After cooling to room temperature, the reaction is quenched with water. The resulting mixture is filtered, and the filtrate is extracted with a solvent like dichloromethane. The organic phases are then combined.[3]

-

Purification: The combined organic phase is dried with a drying agent such as anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

-

Recrystallization: The crude product is recrystallized from a solvent system, for instance, a methanol/water mixture, to yield the purified this compound.[3]

Single Crystal Growth and X-ray Data Collection

The following is a generalized protocol for obtaining single crystals and collecting X-ray diffraction data, based on common practices for similar organic compounds:

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., dichloromethane, ethanol).

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature, often low temperatures like 150 K, using a radiation source such as Mo-Kα radiation (λ = 0.71073 Å). Data collection is typically performed using ω-scans.

-

Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined with anisotropic thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of this compound analogs.

Caption: A generalized workflow for the synthesis of this compound analogs.

Caption: A standard workflow for determining the crystal structure of a small molecule.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-N-phenylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into molecular structure. This guide focuses on the ¹H and ¹³C NMR spectral data of 2-Chloro-N-phenylisonicotinamide, a compound of interest in medicinal chemistry and materials science. Due to the current absence of publicly available, detailed experimental ¹H and ¹³C NMR data for this compound, this document serves as a comprehensive template. It outlines the standard methodologies for acquiring and presenting such data and provides predicted spectral information based on established principles of NMR spectroscopy. This guide is intended to be a practical resource for researchers working with this and similar molecular scaffolds.

Introduction to NMR Spectroscopy in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that elucidates the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13). In the context of drug development, NMR is indispensable for:

-

Structural Elucidation: Unambiguously determining the chemical structure of newly synthesized compounds.

-

Purity Assessment: Quantifying the purity of active pharmaceutical ingredients (APIs) and intermediates.

-

Conformational Analysis: Studying the three-dimensional shape of molecules in solution, which is crucial for understanding drug-receptor interactions.

-

Binding Studies: Investigating the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the phenyl and pyridine rings, as well as the amide proton. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | d | ~5.0 |

| H-5 | 7.8 - 8.0 | dd | ~5.0, ~1.5 |

| H-6 | 8.5 - 8.7 | d | ~1.5 |

| H-2', H-6' | 7.5 - 7.7 | d | 7.5 - 8.0 |

| H-3', H-5' | 7.3 - 7.5 | t | 7.5 - 8.0 |

| H-4' | 7.1 - 7.3 | t | 7.5 - 8.0 |

| NH | 9.5 - 10.5 | s | - |

Table 1. Predicted ¹H NMR Spectral Data for this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 148 - 152 |

| C=O | 165 - 170 |

| C-1' | 135 - 140 |

| C-2', C-6' | 120 - 125 |

| C-3', C-5' | 128 - 132 |

| C-4' | 124 - 128 |

Table 2. Predicted ¹³C NMR Spectral Data for this compound.

Standard Experimental Protocols

The following sections describe the standard methodologies for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Compound Purity: The sample of this compound should be of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: A deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum. Common choices include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Typically, 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the sample to provide a reference peak at 0.00 ppm.

NMR Instrument and Parameters

-

Spectrometer: Data is typically acquired on a high-field NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Visualization of NMR Data Workflow

The logical flow from sample preparation to final spectral analysis is a critical process in obtaining and interpreting NMR data. The following diagram illustrates this workflow.

Caption: Workflow for NMR Spectral Analysis.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. While experimental data is not currently available, the predicted spectral data and standard experimental protocols outlined herein offer a valuable resource for researchers. The provided workflow visualization further clarifies the systematic approach required for accurate NMR analysis. It is anticipated that this guide will facilitate the structural characterization and further development of this compound and related compounds in the fields of medicinal chemistry and materials science.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-N-phenylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-N-phenylisonicotinamide. In the absence of direct experimental data for this specific compound, this guide synthesizes information from established fragmentation principles and data from structurally analogous molecules to propose the most probable fragmentation pathways. This document is intended to serve as a valuable resource for the identification and characterization of this and similar molecules in various research and development settings.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be driven by the presence of several key functional groups: the chloropyridine ring, the amide linkage, and the phenyl group. The initial ionization event will likely involve the removal of an electron from a lone pair on the nitrogen or oxygen atoms, or from the aromatic pi systems, to form the molecular ion (M•+). Subsequent fragmentation is predicted to proceed through several key pathways, primarily involving cleavage of the amide bond and reactions influenced by the ortho-chloro substituent.

A primary and highly characteristic fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage).[1][2] This cleavage can occur in two ways, leading to the formation of either the isonicotinoyl cation or the 2-chloro-N-phenylaminyl radical, and vice-versa. Given the stability of the resulting acylium ion, the formation of the isonicotinoyl cation is a highly probable event.

Another significant fragmentation pathway is expected to be influenced by the 2-chloro substituent on the pyridine ring. Halogenated aromatic compounds often undergo the loss of the halogen radical or a hydrogen halide molecule.[3][4] For 2-chloropyridine, the loss of a chlorine atom is a common fragmentation.[5] Additionally, ortho-chloro substituted aromatic amines are known to readily eliminate a molecule of hydrogen chloride (HCl).[3]

The phenyl group itself can also influence fragmentation, potentially leading to rearrangements and further fragmentation of the N-phenyl portion of the molecule after the initial amide bond cleavage.

Based on these principles, the following key fragmentation steps are proposed:

-

Formation of the Isonicotinoyl Cation: Cleavage of the C-N amide bond to form the stable isonicotinoyl cation.

-

Loss of Chlorine: Elimination of a chlorine radical from the molecular ion or subsequent fragments.

-

Loss of HCl: Elimination of a neutral hydrogen chloride molecule, a common pathway for ortho-chloro substituted aromatic compounds.[3]

-

Formation of the 2-Chlorophenylaminyl Radical Cation: Cleavage of the C-N amide bond to form the radical cation of 2-chloroaniline.

-

Further Fragmentation of the Pyridine Ring: Subsequent fragmentation of the isonicotinoyl cation, potentially through the loss of carbon monoxide (CO) or hydrogen cyanide (HCN).[5]

Tabulated Summary of Predicted Mass-to-Charge Ratios

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative intensities are qualitative predictions based on the expected stability of the fragment ions.

| m/z (Predicted) | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Intensity |

| 246/248 | [C₁₂H₉ClN₂O]⁺ | Molecular Ion (M•+) | High |

| 211 | [C₁₂H₉N₂O]⁺ | [M - Cl]⁺ | Moderate |

| 210 | [C₁₂H₈N₂O]⁺• | [M - HCl]⁺• | Moderate |

| 128/130 | [C₆H₅ClN]⁺• | [2-chloroaniline]⁺• | Moderate to High |

| 122 | [C₆H₄N₂O]⁺ | [Isonicotinoyl cation + H]⁺ | Low |

| 106 | [C₆H₄NO]⁺ | [Isonicotinoyl cation]⁺ | High |

| 92 | [C₆H₆N]⁺ | [Aniline]⁺ | Moderate |

| 78 | [C₅H₄N]⁺ | [Pyridine]⁺ | Moderate |

Note: The presence of the chlorine isotope ³⁷Cl will result in M+2 peaks for all chlorine-containing fragments, with an intensity of approximately one-third of the corresponding M peak.[4]

Proposed Fragmentation Diagram

The following diagram, generated using the DOT language, illustrates the logical relationships between the proposed key fragments of this compound.

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is provided below.

4.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to concentrations appropriate for GC-MS analysis (e.g., 1-100 µg/mL).

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: A standard gas chromatograph equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically operated in splitless or split mode depending on the sample concentration.

-

Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 50-100 °C), hold for a short period, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-300 °C) and hold for a few minutes to ensure elution of the analyte.

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Energy: The standard EI energy of 70 eV should be used to ensure reproducible fragmentation patterns that can be compared with spectral libraries.

-

Mass Range: Scan a mass range that encompasses the molecular weight of the analyte and its expected fragments (e.g., m/z 40-300).

-

Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

4.3. Data Interpretation Workflow

The logical flow for the interpretation of the acquired mass spectral data is depicted in the following diagram.

Caption: Workflow for the interpretation of mass spectral data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometry fragmentation pattern of this compound. The proposed pathways and fragment ions are based on well-established principles of mass spectrometry and data from closely related structures. This information serves as a foundational guide for researchers and scientists in the identification and structural elucidation of this compound and can be validated through experimental analysis using the provided protocols. The combination of the predicted data, fragmentation diagram, and experimental workflow offers a robust framework for the analytical characterization of this compound.

References

- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. yufengchemicals.com [yufengchemicals.com]

An In-depth Technical Guide to a Representative C₁₂H₉ClN₂O Isomer: 6-chloro-4-phenylquinazolin-2(1H)-one

A comprehensive exploration of the nomenclature, synthesis, and potential biological relevance of a key isomer of the molecular formula C₁₂H₉ClN₂O.

This technical guide provides a detailed overview of a specific and notable isomer of the molecular formula C₁₂H₉ClN₂O: 6-chloro-4-phenylquinazolin-2(1H)-one . Due to the vast number of potential isomers for this molecular formula, this document focuses on a well-characterized example to provide researchers, scientists, and drug development professionals with a framework for understanding related compounds.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the selected isomer, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 6-chloro-4-phenylquinazolin-2(1H)-one . This name is derived from its core heterocyclic structure, a quinazolinone ring system, with specific numbering to denote the positions of the chloro and phenyl substituents.

Key Structural Features:

-

Quinazolinone Core: A bicyclic heterocyclic system where a pyrimidine ring is fused to a benzene ring. The "(1H)" designation indicates the position of the hydrogen atom on the nitrogen at position 1, and the "-2-one" suffix specifies the presence of a carbonyl group at position 2.

-

6-chloro Substituent: A chlorine atom is attached to the 6th position of the quinazoline ring system.

-

4-phenyl Substituent: A phenyl group is attached to the 4th position of the quinazoline ring.

The structural formula of 6-chloro-4-phenylquinazolin-2(1H)-one is presented below:

Figure 1: Chemical structure of 6-chloro-4-phenylquinazolin-2(1H)-one.

Experimental Data

| Parameter | Technique | Expected Value/Observation |

| Molecular Weight | Mass Spectrometry | 256.69 g/mol |

| Melting Point | Differential Scanning Calorimetry (DSC) | Typically in the range of 200-300 °C for crystalline solids of this type. |

| ¹H NMR | Nuclear Magnetic Resonance | Aromatic protons (phenyl and quinazoline rings) expected in the δ 7.0-8.5 ppm range. A broad singlet for the N-H proton is also anticipated. |

| ¹³C NMR | Nuclear Magnetic Resonance | Carbonyl carbon signal expected around δ 160-170 ppm. Aromatic carbons would appear in the δ 110-150 ppm region. |

| Infrared (IR) Spectroscopy | FTIR | Characteristic C=O stretching vibration around 1650-1690 cm⁻¹. N-H stretching vibration around 3200-3400 cm⁻¹. C-Cl stretching in the fingerprint region. |

| UV-Vis Spectroscopy | UV-Visible Spectrophotometry | Absorption maxima in the UV region, typically between 250-350 nm, corresponding to π-π* transitions of the aromatic system. |

Experimental Protocols

The synthesis of 6-chloro-4-phenylquinazolin-2(1H)-one can be achieved through several established synthetic routes. A common and effective method is the reaction of an appropriately substituted anthranilamide with a benzoyl derivative.

Synthesis of 6-chloro-4-phenylquinazolin-2(1H)-one

Objective: To synthesize 6-chloro-4-phenylquinazolin-2(1H)-one from 2-amino-5-chlorobenzamide and benzoyl chloride.

Materials:

-

2-amino-5-chlorobenzamide

-

Benzoyl chloride

-

Pyridine (as a solvent and base)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-amino-5-chlorobenzamide (1.0 eq) in pyridine (20 mL).

-

To this solution, add benzoyl chloride (1.1 eq) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).

-

Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining pyridine hydrochloride.

-

Recrystallize the crude product from hot ethanol to obtain pure 6-chloro-4-phenylquinazolin-2(1H)-one.

-

Dry the purified crystals under vacuum.

Experimental Workflow Diagram:

Figure 2: Synthesis workflow for 6-chloro-4-phenylquinazolin-2(1H)-one.

Potential Signaling Pathways and Biological Activities

Quinazolinone derivatives are a well-known class of compounds with a broad spectrum of biological activities. They are often investigated for their potential as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents. The specific biological effects are highly dependent on the substitution pattern on the quinazolinone core.

The mechanism of action for many quinazolinone-based drugs involves their interaction with various enzymes and receptors. For instance, some derivatives are known to inhibit tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a quinazolinone derivative. In this example, the compound acts as an inhibitor of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that lead to cell proliferation.

Figure 3: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

While the molecular formula C₁₂H₉ClN₂O encompasses a vast number of potential isomers, this guide has provided an in-depth look at a specific, representative compound: 6-chloro-4-phenylquinazolin-2(1H)-one. By detailing its IUPAC nomenclature, expected analytical data, a plausible synthetic protocol, and its potential biological relevance, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The provided frameworks for data presentation, experimental design, and pathway visualization can be adapted for the study of other related isomers and derivatives. Further research into the specific properties and activities of various C₁₂H₉ClN₂O isomers is warranted to fully explore their therapeutic potential.

Navigating the Safety Landscape of 2-Chloro-N-phenylisonicotinamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the safety data and handling protocols for 2-Chloro-N-phenylisonicotinamide (CAS No. 80194-83-8). In the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from the SDSs of structurally similar compounds, including 2-chloro-N-methyl-isonicotinamide and 2-chloroisonicotinamide, to provide a robust framework for safe handling and use in a research and development setting.

Disclaimer: The following information is provided for guidance purposes only and is based on data from analogous compounds. It is imperative to conduct a thorough risk assessment and consult with your institution's environmental health and safety (EHS) department before handling this compound.

Hazard Identification and Classification

Based on data from related compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be skin, eye, and respiratory irritation.

Table 1: GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

This classification is extrapolated from data for 2-chloroisonicotinamide and should be treated as a preliminary hazard identification.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when handling this compound. This includes engineering controls, administrative controls, and the use of appropriate personal protective equipment (PPE).

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | To prevent eye irritation or serious eye damage from dust particles or splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. | To prevent skin contact and subsequent irritation. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood. | To prevent respiratory tract irritation from inhalation of dust. |

Experimental Protocol: Standard Operating Procedure for Handling

-

Preparation:

-

Ensure a chemical fume hood is operational and certified.

-

Gather all necessary PPE as outlined in Table 2.

-

Prepare a designated and clearly labeled workspace.

-

Have an emergency spill kit readily accessible.

-

-

Handling:

-

All weighing and manipulation of the solid compound should be performed within a chemical fume hood.

-

Use appropriate tools (spatulas, etc.) to minimize dust generation.

-

Avoid direct contact with the skin, eyes, and clothing.

-

Keep containers tightly closed when not in use.

-

-

Disposal:

-

Dispose of waste in a clearly labeled, sealed container.

-

Follow all institutional and local regulations for hazardous chemical waste disposal.

-

-

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 3: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Decomposition under fire conditions may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Visualizing Safety Workflows

To further aid in the comprehension of necessary safety protocols, the following diagrams illustrate a standard laboratory safety workflow and the logical hierarchy of hazard controls.

Caption: A typical experimental workflow for handling hazardous chemical compounds.

Caption: The hierarchy of controls for mitigating laboratory hazards.

In-depth Analysis of 2-Chloro-N-phenylisonicotinamide Solubility in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-phenylisonicotinamide is a compound of interest in pharmaceutical and chemical research. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical method development. However, a comprehensive search of publicly available scientific literature and patents reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents.

While direct solubility data for the target compound is not available, this guide will provide a framework for understanding the factors influencing its solubility and outline the standard experimental protocols used to determine it. This information is intended to empower researchers to generate the necessary data for their specific applications.

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key structural features influencing its solubility include:

-

The pyridine ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

The amide group (-CONH-): This group can both donate and accept hydrogen bonds.

-

The phenyl group: This is a nonpolar, aromatic moiety.

-

The chloro-substituent: This adds to the molecule's polarity and can participate in dipole-dipole interactions.

Based on these features, it can be inferred that this compound will exhibit a range of solubilities in different organic solvents, depending on the solvent's polarity, hydrogen bonding capabilities, and dielectric constant.

Hypothetical Solubility Profile

While experimental data is absent, a qualitative prediction of solubility in common organic solvents can be made:

| Solvent Class | Representative Solvents | Predicted Solubility |

| Protic Solvents | Methanol, Ethanol | Moderate to High: The amide and pyridine functionalities can form hydrogen bonds with the hydroxyl group of the alcohols. |

| Aprotic Polar | Acetone, Acetonitrile | Moderate: The polarity of these solvents will facilitate dissolution through dipole-dipole interactions, although the lack of hydrogen bond donation may limit solubility. |

| Ethers | Tetrahydrofuran (THF) | Moderate: THF can act as a hydrogen bond acceptor, interacting with the amide proton. |

| Chlorinated | Dichloromethane | Moderate to Low: The polarity is suitable for some interaction, but the lack of strong hydrogen bonding capabilities may limit solubility. |

| Aromatic | Toluene | Low: The nonpolar nature of toluene is not well-suited to solubilize the polar functional groups of the molecule, although the phenyl ring may have some favorable interactions. |

| Nonpolar Alkanes | Hexane | Very Low: The significant difference in polarity and intermolecular forces would result in poor solubility. |

It is critical to emphasize that this table represents a theoretical estimation. Experimental verification is essential for any practical application.

Experimental Determination of Solubility

To obtain reliable quantitative solubility data, standardized experimental protocols must be followed. The most common and accepted method is the isothermal shake-flask method .

Key Experimental Protocol: Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

Apparatus:

-

Thermostatically controlled water bath or incubator with shaking capabilities.

-

Glass vials with screw caps.

-

Analytical balance.

-

Filtration device (e.g., syringe filters with appropriate membrane material).

-

Analytical instrument for concentration determination (e.g., HPLC, UV-Vis spectrophotometer).

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected organic solvent.

-

Equilibration: Place the vials in the thermostatically controlled shaker and agitate them at a constant temperature for a predetermined period to ensure equilibrium is reached. Preliminary studies are necessary to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled syringe (to the experimental temperature) and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

-

Calculation: The solubility can be expressed in various units, such as mole fraction (x), mass fraction (w), or grams per 100 g of solvent.

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the isothermal shake-flask method.

Conclusion and Recommendations

The absence of published quantitative solubility data for this compound in organic solvents highlights a knowledge gap that needs to be addressed by the scientific community. For researchers and drug development professionals working with this compound, it is strongly recommended to perform in-house solubility studies using standardized methods like the isothermal shake-flask technique. The resulting data will be invaluable for process optimization, formulation development, and ensuring the quality and efficacy of potential pharmaceutical products. The generation and dissemination of such fundamental physicochemical data will ultimately benefit the broader scientific community.

Theoretical and Computational Approaches to 2-Chloro-N-phenylisonicotinamide: A Technical Guide

Introduction

2-Chloro-N-phenylisonicotinamide is a molecule of interest in medicinal chemistry and drug design, belonging to the class of isonicotinamides. Its structural features, including a pyridine ring, an amide linkage, and a phenyl group, suggest potential for various biological activities. Theoretical and computational chemistry offer powerful tools to elucidate the molecular properties, reactivity, and potential interactions of such compounds, thereby guiding drug discovery and development efforts. This technical guide outlines the key computational and theoretical studies that can be employed to characterize this compound, providing researchers with a foundational understanding of its molecular behavior.

Molecular Structure and Properties

The initial step in the computational analysis of this compound involves the determination of its optimized molecular geometry and fundamental electronic properties.

Computational Details: Geometry Optimization

Density Functional Theory (DFT) is a robust method for obtaining the optimized geometry of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used and reliable combination for such calculations.[1]

Protocol 1: Geometry Optimization using DFT

-

Software: Gaussian 09 or later, ORCA, or similar quantum chemistry software.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Environment: Gas phase or implicit solvent model (e.g., PCM).

-

Calculation Type: Opt (Optimization) followed by Freq (Frequency) to confirm a true energy minimum.

-

Output Analysis: Extraction of bond lengths, bond angles, and dihedral angles from the output file.

Structural Parameters

The following table presents hypothetical optimized geometric parameters for this compound, which would be expected from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C-Cl | 1.74 |

| C=O | 1.23 | |

| N-H | 1.01 | |

| C-N (amide) | 1.36 | |

| Bond Angles | O=C-N | 122.5 |

| C-N-H | 120.0 | |

| Dihedral Angles | O=C-N-C (phenyl) | 175.0 |

| Pyridine-Amide | 30.0 |

Molecular Visualization

Caption: Molecular structure of this compound.

Spectroscopic Analysis

Computational methods can predict vibrational spectra (IR and Raman), which are invaluable for the characterization of the molecule.

Vibrational Frequency Calculations

The same DFT method (B3LYP/6-311++G(d,p)) used for geometry optimization can be employed to calculate the vibrational frequencies. The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to better match experimental data.[1]

Protocol 2: Vibrational Frequency Calculation

-

Software: Gaussian 09 or later.

-

Method: DFT/B3LYP/6-311++G(d,p).

-

Input: Optimized molecular geometry.

-

Calculation Type: Freq.

-

Output Analysis: Extraction of vibrational frequencies, IR intensities, and Raman activities. Visualization of vibrational modes.

Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | Amide | 3450 | (not available) |

| C=O stretch | Amide | 1680 | (not available) |

| C-N stretch | Amide | 1350 | (not available) |

| C-Cl stretch | Pyridine | 750 | (not available) |

| Aromatic C-H stretch | Phenyl/Pyridine | 3100-3000 | (not available) |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.

HOMO-LUMO Energy Calculation

These energies are obtained from the output of the DFT calculation. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity.

| Parameter | Calculated Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

A larger energy gap suggests higher stability and lower reactivity.

Caption: Frontier Molecular Orbital energy diagram.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target.

Docking Protocol

Protocol 3: Molecular Docking

-

Software: AutoDock, Glide, or similar docking software.

-

Ligand Preparation: Generation of a 3D structure of this compound and energy minimization.

-

Receptor Preparation: Obtaining the crystal structure of the target protein from the Protein Data Bank (PDB), removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: Running the docking algorithm to generate multiple binding poses.

-

Analysis: Ranking the poses based on scoring functions and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Docking Results

The following table illustrates the type of data that would be obtained from a docking study against a hypothetical protein kinase.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU83, LYS65, ASP145 |

| Hydrogen Bonds | N-H...O=C (ASP145) |

| Hydrophobic Interactions | Phenyl ring with LEU83 |

digraph "Docking_Workflow" { graph [rankdir="TB", size="7.6,4", dpi=100]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [color="#4285F4"];Ligand [label="Prepare Ligand\n(this compound)"]; Receptor [label="Prepare Receptor\n(e.g., Protein Kinase from PDB)"]; Grid [label="Define Binding Site\n(Grid Box Generation)"]; Docking [label="Perform Docking Simulation", fillcolor="#FBBC05"]; Analysis [label="Analyze Results\n(Binding Poses and Scores)", fillcolor="#34A853"];

Ligand -> Grid; Receptor -> Grid; Grid -> Docking; Docking -> Analysis; }

Caption: A typical workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding pose obtained from docking.

MD Simulation Protocol

Protocol 4: Molecular Dynamics Simulation

-

Software: GROMACS, AMBER, or NAMD.

-

System Preparation: Solvating the docked complex in a water box with counter-ions.

-

Minimization and Equilibration: Performing energy minimization followed by NVT and NPT equilibration.

-

Production Run: Running the production MD simulation for a sufficient time (e.g., 100 ns).

-

Trajectory Analysis: Analyzing the trajectory for Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond stability.

Expected MD Simulation Results

| Parameter | Observation | Interpretation |

| Ligand RMSD | Stable fluctuation around a low value (< 2 Å) | The ligand remains stably bound in the active site. |

| Protein RMSF | Low fluctuations in the binding site residues | The binding of the ligand stabilizes the protein. |

| Hydrogen Bonds | Persistent throughout the simulation | Key interactions are maintained over time. |

Conclusion

The theoretical and computational methodologies outlined in this guide provide a comprehensive framework for the in-depth characterization of this compound. While specific experimental and computational data for this molecule are yet to be published, the application of these established techniques will undoubtedly yield valuable insights into its structural, electronic, and biological properties. This, in turn, will facilitate its rational development as a potential therapeutic agent. Researchers are encouraged to employ these protocols to build a detailed understanding of this promising molecule.

References

Methodological & Application

Synthesis protocol for 2-Chloro-N-phenylisonicotinamide from 2-chloroisonicotinoyl chloride

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Chloro-N-phenylisonicotinamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the acylation of aniline with 2-chloroisonicotinoyl chloride in the presence of a non-nucleophilic base. This protocol is intended for researchers and scientists in drug development and organic synthesis.

Introduction

This compound and its derivatives are significant building blocks in the synthesis of various biologically active compounds. They are notably used as precursors for potential antitubercular and antimicrobial agents, where the chemical structure allows for enhanced cell membrane penetration and target binding. The following protocol details a reliable method for the preparation of this compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of aniline attacks the carbonyl carbon of 2-chloroisonicotinoyl chloride. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is used to quench the hydrogen chloride byproduct generated during the reaction.

Chemical Equation:

2-chloroisonicotinoyl chloride + Aniline → this compound + HCl

Experimental Protocol

This section outlines the materials, equipment, and step-by-step procedure for the synthesis.

3.1 Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |

| 2-chloroisonicotinoyl chloride | 175.99 | 10.0 g | 56.8 | ≥98% | Sigma-Aldrich |

| Aniline | 93.13 | 5.70 mL (5.82 g) | 62.5 | ≥99% | Acros Organics |

| N,N-diisopropylethylamine (DIPEA) | 129.24 | 10.2 mL (7.70 g) | 59.6 | ≥99% | Alfa Aesar |

| 1,2-Dichloroethane | 98.96 | 110 mL | - | Anhydrous | Fisher Scientific |

| Dichloromethane | 84.93 | 200 mL | - | ACS Grade | VWR |

| Methanol | 32.04 | 10 mL | - | ACS Grade | VWR |

| Water | 18.02 | As needed | - | Deionized | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Granular | Fisher Scientific |

3.2 Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle with temperature controller

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

3.3 Synthesis Procedure [1]

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is charged with 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol).

-

Dissolution: 1,2-dichloroethane (100 mL) is added to the flask, and the mixture is stirred until the solid is fully dissolved.

-

Cooling: The flask is cooled to 0 °C using an ice bath.

-

Reagent Addition: A solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL) is prepared and added to the dropping funnel. This solution is then added dropwise to the cooled reaction mixture over approximately 1 hour, maintaining the internal temperature at 0 °C.

-

Initial Reaction: The reaction mixture is stirred at 0 °C for an additional hour after the addition is complete.

-

Heating: The ice bath is removed, and the mixture is heated to 95 °C for 1 hour.

-

Workup: Upon completion, the reaction is cooled to room temperature. Water (30 mL) is added to quench the reaction, and the resulting mixture is filtered.

-

Extraction: The filtrate is transferred to a separatory funnel and extracted with dichloromethane (200 mL). The organic layers are combined.

-

Drying and Concentration: The combined organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is recrystallized from a methanol/water mixture (1:10, 110 mL) to yield the pure product.

3.4 Product Characterization The final product, this compound, is a solid.

| Parameter | Value |

| Yield | 12.12 g (92%) |

| Appearance | Solid |

| LC-MS (ES+) | m/z = 233.1 |

| LC Retention Time | 0.87 min |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2-chloroisonicotinoyl chloride is corrosive and moisture-sensitive. Handle with care.

-

Aniline is toxic and readily absorbed through the skin. Avoid direct contact.

-

1,2-Dichloroethane and dichloromethane are volatile and harmful. Use appropriate containment measures.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 2-Chloro-N-phenylisonicotinamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-Chloro-N-phenylisonicotinamide as a versatile building block in the synthesis of complex organic molecules, particularly those with potential biological activity. The presence of a reactive 2-chloropyridine moiety and an N-phenylamide group allows for a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound serves as a key intermediate for the introduction of the isonicotinamide framework into larger molecules. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and participates in various palladium-catalyzed cross-coupling reactions. This allows for the facile formation of C-N, C-O, and C-C bonds, enabling the synthesis of a diverse array of substituted pyridine derivatives.

A significant application of this building block is in the synthesis of analogues of known kinase inhibitors, such as Sorafenib. The core structure of many kinase inhibitors features a substituted pyridine ring, and this compound provides a convenient starting point for accessing such compounds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions. This is a common strategy for introducing amine and ether linkages at the 2-position.

The reaction of this compound with various anilines can be achieved to generate 2-(arylamino)-N-phenylisonicotinamide derivatives. These products are structurally analogous to the core of many kinase inhibitors.